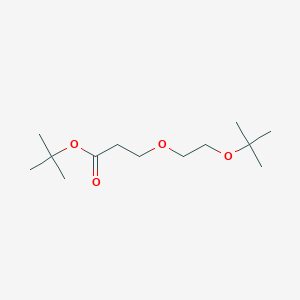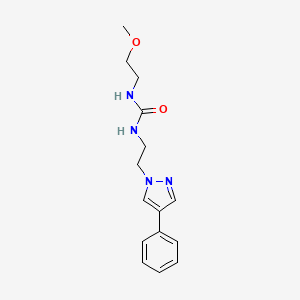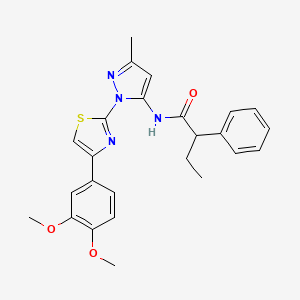
tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate, also known as TBEP, is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 274.39 g/mol. TBEP is used in a variety of applications, including as a solvent, a plasticizer, and a flame retardant. In
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate as a flame retardant is not fully understood. However, it is believed to work by releasing free radicals that interfere with the combustion process. This compound has also been found to inhibit the formation of char, which can further reduce the flammability of materials.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity and is not considered to be a carcinogen. However, it can cause skin and eye irritation, and inhalation of the vapors can cause respiratory irritation. Ingestion of this compound can cause gastrointestinal irritation and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is a versatile compound that can be used in a variety of lab experiments. Its low toxicity and high solubility make it a useful solvent, while its flame retardant properties make it useful for experiments involving flammable materials. However, this compound can be expensive and difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate research. One area of interest is the development of more efficient and environmentally friendly flame retardants. This compound has been found to be effective, but there is a need for compounds that are even more effective and less toxic. Another area of interest is the use of this compound as a plasticizer in biodegradable polymers. This could lead to the development of more sustainable materials that are less harmful to the environment. Finally, there is a need for more research into the potential health effects of this compound exposure, particularly on long-term exposure and at low doses.
Conclusion:
This compound is a versatile compound that is commonly used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While this compound has proven to be a useful compound, there is still much to be learned about its potential health effects and its role in the development of more sustainable materials.
Synthesemethoden
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is synthesized through the reaction of tert-butanol and 3-(2-bromoethoxy)propanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(2-(tert-butoxy)ethoxy)propanoate is commonly used in scientific research as a solvent and plasticizer for polymers. It is also used as a flame retardant in various materials, such as plastics, textiles, and electronics. This compound has been found to be effective in reducing the flammability of these materials, making them safer for use.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-12(2,3)16-10-9-15-8-7-11(14)17-13(4,5)6/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVIJLNFRRZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2809617.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2809619.png)


![4-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2809625.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)

![4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2809628.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2809630.png)



